1,8-Naphthyridine-3-carboxamide, N-(2-hydroxyphenyl)-2-methyl-
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Overview
Description
N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a naphthyridine core, which is a fused bicyclic system containing nitrogen atoms, and a hydroxyphenyl group, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyaniline with 2-methyl-1,8-naphthyridine-3-carboxylic acid under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography would be common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the naphthyridine core can intercalate with DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the naphthyridine core.
2-methyl-1,8-naphthyridine-3-carboxamide: Similar core structure but lacks the hydroxyphenyl group.
Uniqueness
N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide is unique due to the combination of the hydroxyphenyl group and the naphthyridine core, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with various biological targets more effectively than its simpler counterparts.
Properties
CAS No. |
112697-68-4 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-methyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-10-12(9-11-5-4-8-17-15(11)18-10)16(21)19-13-6-2-3-7-14(13)20/h2-9,20H,1H3,(H,19,21) |
InChI Key |
JALLMFCFQNXBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=N1)C(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
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